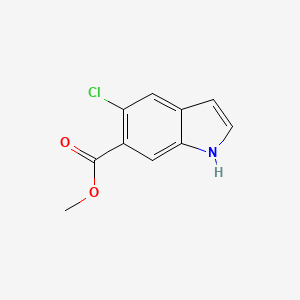

Methyl 5-chloro-1H-indole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

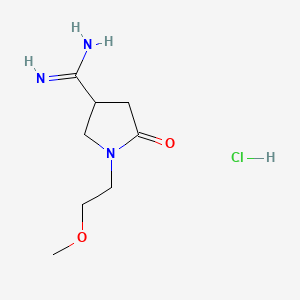

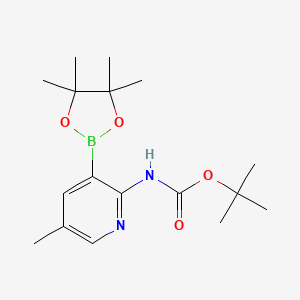

“Methyl 5-chloro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1245643-61-1. It has a molecular weight of 209.63 and its IUPAC name is methyl 5-chloro-1H-indole-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-1H-indole-6-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-chloro-1H-indole-6-carboxylate” are not available, indole derivatives are known to be involved in various reactions. For example, they are used as reactants for the preparation of tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, inhibitors of hepatitis C virus NS5B polymerase, and inhibitors with histamine H1-blocking activity .Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-indole-6-carboxylate” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization : Methyl 5-chloro-1H-indole-6-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are often used as intermediates or building blocks in organic synthesis, leading to a range of potential applications (Irikawa et al., 1989); (Ganga Reddy et al., 2022); (Parsons et al., 2011).

Pharmaceutical Research : These compounds have found applications in the development of pharmaceuticals. For example, a study outlines the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the production of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

Material Science and Photophysical Studies : The electronic structure, hydrogen bonding, solvent effects, and spectral features of related compounds like methyl 1H-indol-5-carboxylate have been studied using density functional theory, highlighting their potential in material science applications (Srivastava et al., 2017).

Anti-inflammatory and Anticancer Research : Compounds containing the indole structure, like those derived from methyl 5-chloro-1H-indole-6-carboxylate, have been evaluated for their anti-inflammatory and anticancer properties. Their interaction with metal ions such as Zn(II), Cd(II), and Pt(II) has been studied, indicating their potential use in developing new therapeutic agents (Dendrinou-Samara et al., 1998); (Sharma et al., 2012).

Biocatalysis : A study showcases the use of Bacillus cereus strain for the stereoselective synthesis of indoxacarb intermediate, a key compound in the production of a pesticide. This demonstrates the potential of microbial biocatalysis in industrial applications (Zhang et al., 2019).

Nuclear Magnetic Resonance and Mass Spectrometry : The structure of impurities in drug candidates similar to methyl 5-chloro-1H-indole-6-carboxylate has been identified using techniques like NMR and mass spectrometry, highlighting the importance of these methods in ensuring the purity and safety of pharmaceutical products (Li et al., 2007).

Safety And Hazards

“Methyl 5-chloro-1H-indole-6-carboxylate” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Orientations Futures

The future directions for “Methyl 5-chloro-1H-indole-6-carboxylate” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their use in the treatment of various disorders and diseases, including cancer, microbial infections, and various types of disorders in the human body, has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

methyl 5-chloro-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHPSEFJDMSMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677823 |

Source

|

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-1H-indole-6-carboxylate | |

CAS RN |

1245643-61-1 |

Source

|

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)